![molecular formula C16H26Si2 B15161170 Trimethyl({2-[2-(trimethylsilyl)ethyl]phenyl}ethynyl)silane CAS No. 652154-25-1](/img/structure/B15161170.png)
Trimethyl({2-[2-(trimethylsilyl)ethyl]phenyl}ethynyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethyl({2-[2-(trimethylsilyl)ethyl]phenyl}ethynyl)silane is an organosilicon compound characterized by the presence of trimethylsilyl groups attached to a phenyl ring via an ethynyl linkage. This compound is notable for its stability and versatility in various chemical reactions, making it a valuable reagent in organic synthesis and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl({2-[2-(trimethylsilyl)ethyl]phenyl}ethynyl)silane typically involves the reaction of 2-(trimethylsilyl)ethynylbenzene with trimethylsilyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl groups. The product is then purified by distillation or chromatography to obtain a high-purity compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反応の分析
Types of Reactions
Trimethyl({2-[2-(trimethylsilyl)ethyl]phenyl}ethynyl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups through nucleophilic substitution.
Oxidation Reactions: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction Reactions: The phenyl ring can undergo hydrogenation to form cyclohexyl derivatives.
Common Reagents and Conditions
Substitution: Reagents such as halides and nucleophiles are used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used in the presence of hydrogen gas.
Major Products Formed
Substitution: Formation of silyl ethers or silyl amines.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of cyclohexyl derivatives.
科学的研究の応用
Trimethyl({2-[2-(trimethylsilyl)ethyl]phenyl}ethynyl)silane has a wide range of applications in scientific research:
Biology: Employed in the synthesis of bioactive molecules and as a precursor in the development of pharmaceuticals.
Medicine: Utilized in drug discovery and development, particularly in the design of silicon-containing drugs with improved pharmacokinetic properties.
Industry: Applied in the production of advanced materials, including polymers and coatings, due to its ability to enhance material properties such as thermal stability and hydrophobicity.
作用機序
The mechanism by which Trimethyl({2-[2-(trimethylsilyl)ethyl]phenyl}ethynyl)silane exerts its effects involves the interaction of the silyl groups with various molecular targets. The trimethylsilyl groups can stabilize reactive intermediates, facilitate the formation of carbon-silicon bonds, and protect sensitive functional groups during chemical reactions. These interactions are mediated through pathways involving nucleophilic attack, electrophilic addition, and radical formation .
類似化合物との比較
Similar Compounds
Trimethylsilylacetylene: Another organosilicon compound with similar reactivity but different structural features.
Triisopropylsilylacetylene: Contains bulkier silyl groups, leading to different steric effects and reactivity.
Trimethylsilylchloride: Used as a reagent for introducing trimethylsilyl groups but lacks the ethynyl linkage.
Uniqueness
Trimethyl({2-[2-(trimethylsilyl)ethyl]phenyl}ethynyl)silane is unique due to its combination of trimethylsilyl groups and an ethynyl linkage, which provides a balance of stability and reactivity. This makes it particularly useful in applications requiring both protective and reactive functionalities.
特性
CAS番号 |
652154-25-1 |
|---|---|
分子式 |
C16H26Si2 |
分子量 |
274.55 g/mol |
IUPAC名 |
trimethyl-[2-[2-(2-trimethylsilylethyl)phenyl]ethynyl]silane |
InChI |
InChI=1S/C16H26Si2/c1-17(2,3)13-11-15-9-7-8-10-16(15)12-14-18(4,5)6/h7-10H,11,13H2,1-6H3 |
InChIキー |
XOWIDQNPHQAPFS-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)CCC1=CC=CC=C1C#C[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


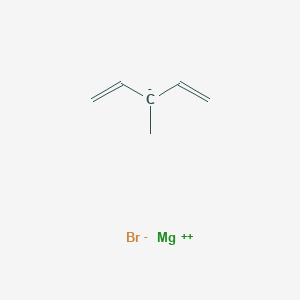

![1-Propanone, 1-[1-(2-ethylhexyl)-6-methoxy-1H-indazol-3-yl]-2-methyl-](/img/structure/B15161100.png)
![7-(Methylsulfanyl)[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B15161102.png)
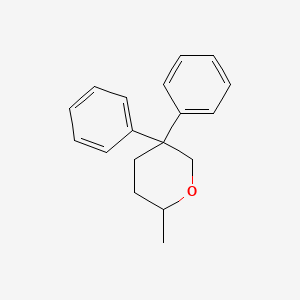
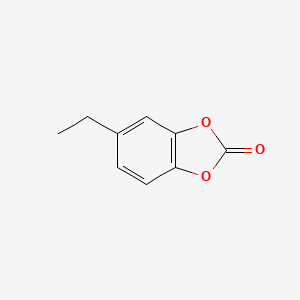
![2-{4-[2,2-Bis(4-chlorophenyl)ethenyl]phenyl}pyridine](/img/structure/B15161119.png)

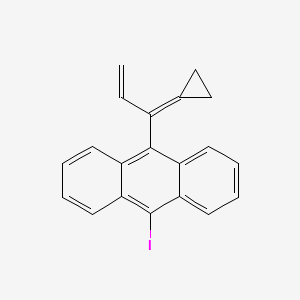

![5-Cyclopropyl-3-[4-(phenylsulfanyl)phenyl]pyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B15161154.png)
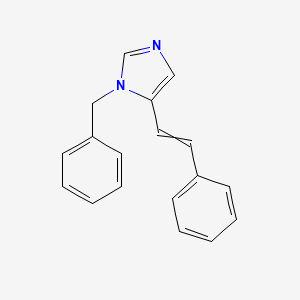
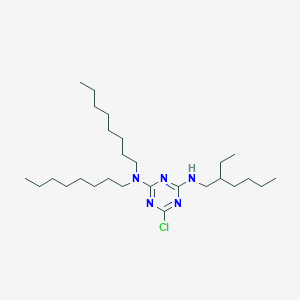
![Imidazo[1,2-A]pyrazin-3-OL](/img/structure/B15161181.png)
